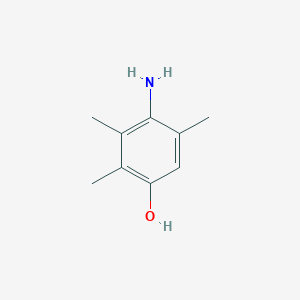

2,3,5-Trimethyl-4-aminophenol

Vue d'ensemble

Description

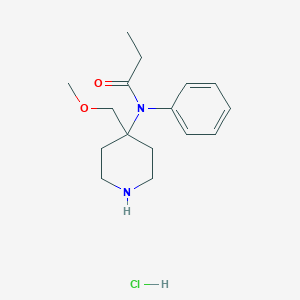

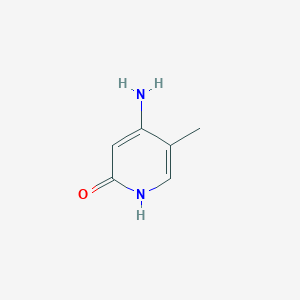

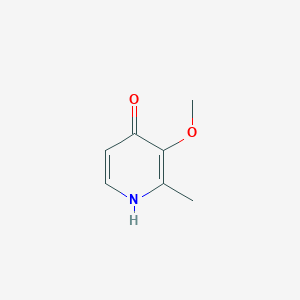

Synthesis Analysis The synthesis of 2,3,5-Trimethyl-4-aminophenol and related compounds involves complex chemical reactions. While specific synthesis details for this compound were not directly found, research on related compounds provides insights into possible methods and reactions. For instance, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a compound with a similar structure, utilizes condensation and hydrogenolysis steps for its creation, indicating the intricate nature of synthesizing multi-substituted aromatic compounds (Mittelbach et al., 1988).

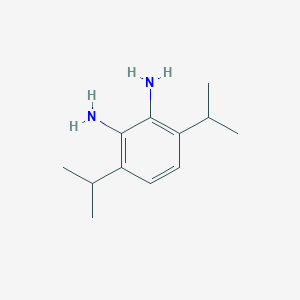

Molecular Structure Analysis Molecular structures of compounds closely related to 2,3,5-Trimethyl-4-aminophenol, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, have been elucidated through crystallography, demonstrating the complex interactions and configurations these molecules can adopt (Ajibade & Andrew, 2021).

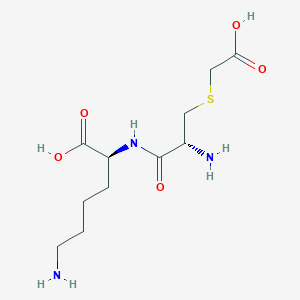

Chemical Reactions and Properties The chemical reactions and properties of similar compounds suggest that 2,3,5-Trimethyl-4-aminophenol could participate in various organic reactions, such as Schiff base formation and nucleophilic substitutions, owing to the presence of the amino group and the reactive aromatic system. The synthesis and structural characterization of triorganotin(IV) complexes with related ligands highlight the potential of 2,3,5-Trimethyl-4-aminophenol to form complexes with metals, indicating its reactivity and versatility in chemical reactions (Baul et al., 2002).

Physical Properties Analysis While specific physical properties of 2,3,5-Trimethyl-4-aminophenol were not found, the synthesis and characterization of compounds with similar structural features suggest that such molecules possess significant solubility in polar solvents and exhibit high thermal stability, as indicated by the synthesis and characterization of novel aromatic poly(amide‐imide)s (Banihashemi & Behniafar, 2003).

Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophiles and electrophiles, can be inferred from related compounds. The trimethyl lock mechanism, for instance, demonstrates the steric effects and reactivity patterns that could be relevant to the study of 2,3,5-Trimethyl-4-aminophenol, highlighting how certain structural features can influence chemical behavior and reactivity (Levine & Raines, 2012).

Applications De Recherche Scientifique

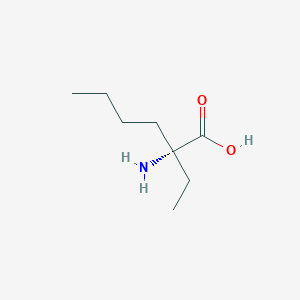

Fluorinated o-aminophenol Derivatives in pH Measurement : Fluorinated derivatives of o-aminophenol, a category to which 2,3,5-Trimethyl-4-aminophenol belongs, are promising as pH-sensitive probes for measuring intracellular pH. These compounds have pK values within the physiological range and show minimal affinity for other ions, making them suitable for biological applications (Rhee, Levy, & London, 1995).

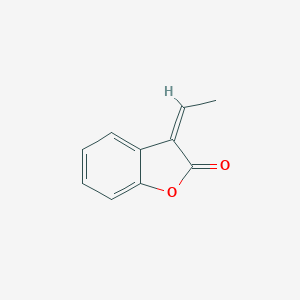

Trimethyl Lock in Chemistry, Biology, and Pharmacology : The trimethyl lock, a feature of 2,3,5-Trimethyl-4-aminophenol, is a versatile and easily synthesized tool for rapid molecular release. It finds applications in chemistry, biology, and pharmacology (Levine & Raines, 2012).

Synthesis of Gastric-Acid Inhibiting Compounds : A derivative of 2,3,5-Trimethyl-4-aminophenol, 4-methoxy-2,3,5-trimethylpyridine, serves as an important building block for compounds that inhibit gastric acid. This synthesis has a significant overall yield, highlighting its practical application in pharmaceuticals (Mittelbach et al., 1988).

Antimicrobial and Antidiabetic Activities : 4-Aminophenol derivatives, including 2,3,5-Trimethyl-4-aminophenol, demonstrate broad-spectrum antimicrobial and antidiabetic activities. These properties suggest their potential use in pharmaceuticals and as food additives (Rafique et al., 2022).

Antibacterial Activity and Stability Challenges : 4-Substituted 2-aminophenols exhibit potential antibacterial activity. However, their stability may limit their therapeutic use (Barbe & Haslewood, 1945).

Eutectic Behaviors in Chemical Processes : The eutectic behaviors of 3-aminophenol and related compounds, including 2,3,5-Trimethyl-4-aminophenol, are well-studied. Understanding these behaviors is crucial in chemical processes, particularly in formulating mixtures with precise melting points (Huang, Tang, & Chen, 2005).

Antitumor Agents Targeting Tubulin : Some derivatives of 2,3,5-Trimethyl-4-aminophenol show potential as antitumor agents by targeting tubulin, disrupting microtubule structure, and inducing apoptosis in cancer cells, like MCF-7 breast cancer cells (Greene et al., 2016).

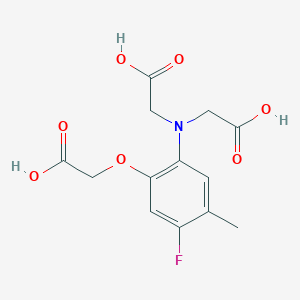

Selective O- and N-Arylation in Pharmaceutical Synthesis : Copper- and Pd-based catalyst systems facilitate the selective O- and N-arylation of aminophenols, including 2,3,5-Trimethyl-4-aminophenol. This process is significant in developing therapeutic agents and drug candidates (Maiti & Buchwald, 2009).

Propriétés

IUPAC Name |

4-amino-2,3,5-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSCVRBXXWPFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455307 | |

| Record name | 2,3,5-trimethyl-4-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trimethyl-4-aminophenol | |

CAS RN |

10486-46-1 | |

| Record name | 2,3,5-trimethyl-4-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

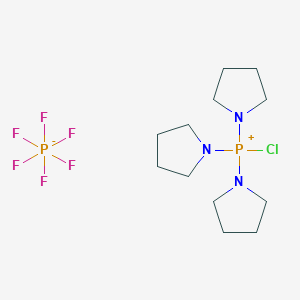

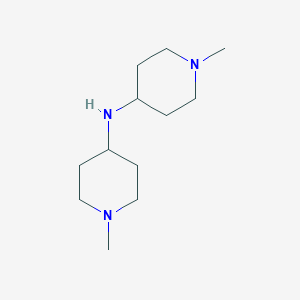

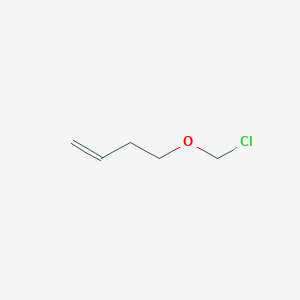

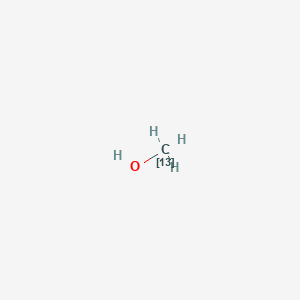

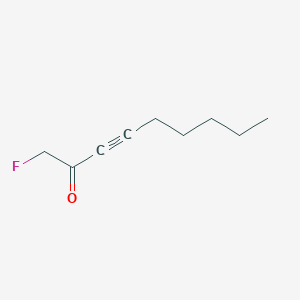

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.